Cas no 75-75-2 (Methanesulfonic acid)

Methanesulfonic acid structure
Methanesulfonic acid structure
Methanesulfonic acid
75-75-2
CH4O3S
96.1
MFCD00007518
34017
6395

Methanesulfonic acid Properties

Names and Identifiers

    • Methanesulfonic acid
    • MSA
    • Methanesulfonicacidaqsoln
    • Methanesulphonic acid
    • Methylsulfonic Acid
    • Mesic acid
    • Methanesulfonic Acid [for HPLC]
    • Sulfomethane
    • Alkanesulfonic acid
    • Methanesulfonicacid
    • Methane Sulfonic Acid
    • NSC3718
    • CCRIS 2783
    • methansulfonic acid
    • Methansulfonsaeure
    • NCGC00258626-01
    • EINECS 200-898-6
    • Mesylate
    • NSC-3718
    • NCGC00248914-01
    • CHEMBL3039600
    • UNII-12EH9M7279
    • Methanesulfonic acid, 99.5%
    • DTXCID806422
    • M0093
    • NSC 3718
    • CH3SO3H
    • EC 200-898-6
    • CHEBI:27376
    • Z281776238
    • Alkanesulfonate
    • Q414168
    • methylsulphonic acid
    • LACTIC ACID(DL)
    • METHANESULFONIC ACID
    • methansulphonic acid
    • Methanesulfonic acid, >=99.0%, ReagentPlus(R)
    • Kyselina methansulfonova
    • Aliphatic sulfonate
    • A934985
    • methane sulphonic acid
    • methanesulphonic-acid-
    • methyl sulfonic acid
    • MsOH
    • METHANE SULFONIC ACID
    • WLN: WSQ1
    • F1908-0093
    • Kyselina methansulfonova [Czech]
    • Methanesulfonic acid, >=99.0%
    • METHANESULFONIC ACID [II]
    • AT25153
    • Methanesulfonic acid, Vetec(TM) reagent grade, 98%
    • metanesulfonic acid
    • DB-075013
    • ammoniummethanesulfonate
    • METHANESULFONIC ACID [MI]
    • InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
    • Mesylic acid
    • J-521696
    • 75-75-2
    • MFCD00007518
    • H3CSO3H
    • Methanesulfonic acid, for HPLC, >=99.5% (T)
    • BRN 1446024
    • Methanesulfonic Acid (CH3SO3H)
    • J1.465F
    • CAS-75-75-2
    • methane-sulfonic acid
    • Tox21_201073
    • EN300-29198
    • Methanesulfonic acid, anhydrous
    • AI3-28532
    • BP-12823
    • NS00004472
    • STL264182
    • Methanesulfonic acid, HPLC grade
    • CH3SO2OH
    • DTXSID4026422
    • 4-04-00-00010 (Beilstein Handbook Reference)
    • Methanesulfonic acid solution
    • METHANESULFONIC ACID [HSDB]
    • methyl-sulfonic acid
    • MeSO3H
    • M2059
    • AKOS009146947
    • HSDB 5004
    • METHANESULFONIC ACID (II)
    • CH4O3S
    • 12EH9M7279
    • 03S
    • +Expand
    • MFCD00007518
    • AFVFQIVMOAPDHO-UHFFFAOYSA-N
    • 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
    • CS(=O)(=O)O
    • 1446024

Computed Properties

  • 95.98810
  • 1
  • 3
  • 0
  • 79.993
  • 5
  • 92.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.9
  • nothing
  • 0
  • 56.5A^2

Experimental Properties

  • 0.58480
  • 62.75000
  • 5954
  • n20/D 1.416
  • Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
  • 167 °C/10 mmHg(lit.)
  • 17-19 °C (lit.)
  • <1 mmHg ( 20 °C)
  • Fahrenheit: 372.2 ° f < br / > Celsius: 189 ° C < br / >
  • water: soluble1,000 g/L at 20°C
  • 70 wt. % in H2O
  • Colorless or slightly brown oily liquid, solid at low temperature.
  • Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
  • It is soluble in water, alcohol and ether, insoluble in alkanes, benzene, toluene, etc., does not decompose in boiling water and hot lye, and has a strong corrosive effect on metal iron, copper and lead.
  • Light Sensitive & Hygroscopic
  • -2.6(at 25℃)
  • 1.319 g/mL at 25 °C

Methanesulfonic acid Security Information

Methanesulfonic acid Customs Data

  • 2904100000
  • China Customs Code:

    2904100000

    Overview:

    2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Methanesulfonic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035LJ-25g
Methanesulfonic Acid
75-75-2 >99.0%(T)
25g
$32.00 2024-04-21
A2B Chem LLC
AB46423-25g
Methanesulfonic acid
75-75-2 >99.0%(T)
25g
$27.00 2024-04-19
abcr
AB117679-100 ml
Methanesulfonic acid, 70% aqueous solution; .
75-75-2 70%
100 ml
€52.70 2024-04-16
Apollo Scientific
OR322096-100g
Methanesulfonic acid
75-75-2 99%
100g
£18.00 2024-05-23
Cooke Chemical
A5406412-100G
Methanesulfonic acid
75-75-2 99%
100g
RMB 45.60 2023-09-07
Enamine
EN300-29198-0.05g
methanesulfonic acid
75-75-2 94%
0.05g
$19.0 2023-09-06
Life Chemicals
F1908-0093-0.25g
methanesulfonic acid
75-75-2 95%+
0.25g
$18.0 2023-11-21
Oakwood
152800-5g
Methanesulfonic acid
75-75-2 99%
5g
$174.00 2024-07-19
TRC
M225940-100ml
Methanesulfonic Acid
75-75-2
100ml
$ 75.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M35491-500ml
Methanesulfonic acid
75-75-2 70%
500ml
¥78.0 2024-07-19

Methanesulfonic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637]
Cui, J. Jean; McTigue, Michele; Nambu, Mitchell; Tran-Dube, Michelle; Pairish, Mason; et al, Journal of Medicinal Chemistry, 2012, 55(22),

Synthetic Circuit 2

Reaction Conditions
Reference
Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer
Cui, J. Jean; McTigue, Michele; Nambu, Mitchell; Tran-Dube, Michelle; Pairish, Mason; et al, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  2 h, 5 °C; 5 h, 5 °C → 60 °C
Reference
A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate
Tian, Qingping; Cheng, Zhigang; Yajima, Herbert M.; Savage, Scott J.; Green, Keena L.; et al, Organic Process Research & Development, 2013, 17(1), 97-107

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: 2-Methyltetrahydrofuran ;  60 min, 25 °C; 1 h, 25 °C
Reference
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
Anonymous, IP.com Journal, 2011, 11,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: 1-Butanol ;  rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Reference
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
Anonymous, IP.com Journal, 2012, 12,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Acetone ,  Ethyl acetate ;  rt; 2 h, rt
Reference
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
Devarasetty, Sitaramaiah; et al, Pharma Chemica, 2018, 10(4), 127-148

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ;  rt; 1 h, rt
Reference
Synthesis of dabigatran etexilate mesylate
Cheng, Qingfang; et al, Zhongguo Xinyao Zazhi, 2012, 21(1), 88-91

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Acetone ;  rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ;  20 min, 35 - 40 °C
Reference
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
Anonymous, IP.com Journal, 2012, 12,

Synthetic Circuit 9

Reaction Conditions
Reference
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Reference
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dichloromethane ;  45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol ,  Ethyl acetate ;  3 - 4 h, 25 - 30 °C
Reference
An improved process for preparation of dabigatran etexilate mesylate
Sharif, S. D. Khasim; et al, Asian Journal of Chemistry, 2017, 29(6), 1253-1257

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Ethanol ;  24 h, 25 - 35 °C
Reference
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
Nirogi, Ramakrishna ; Shinde, Anil; Kambhampati, Rama Sastry; Mohammed, Abdul Rasheed; Saraf, Sangram Keshari; et al, Journal of Medicinal Chemistry, 2017, 60(5), 1843-1859

Synthetic Circuit 13

Reaction Conditions
1.1 1 h, 0 °C
Reference
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
Yu, Shichong; et al, Archives of Pharmacal Research, 2013, 36(10), 1215-1222

Synthetic Circuit 14

Reaction Conditions
1.1 1 h, 0 °C
Reference
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
Yu, Shichong; et al, RSC Advances, 2013, 3(32), 13486-13490

Synthetic Circuit 15

Reaction Conditions
1.1 1 h, 0 °C
Reference
Synthesis and antifungal activity of the novel triazole compounds
Yu, Shichong; et al, MedChemComm, 2013, 4(4), 704-708

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ;  1 h, 0 °C
Reference
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Chai, Xiaoyun; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1811-1814

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Solvents: 1,2-Dichloroethane ;  rt
1.3 Catalysts: Cetrimide ;  5 h, rt
1.4 Solvents: Ethyl acetate ;  rt → 10 °C
1.5 Solvents: Ethyl acetate ;  1 h, 10 °C
Reference
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Toluene ;  3 h, 80 °C
Reference
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Zhao, Qing-Jie; et al, Chemistry & Biodiversity, 2007, 4(7), 1472-1479

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
Reference
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
Jiang, Zhigan; et al, European Journal of Medicinal Chemistry, 2014, 82, 490-497

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
Reference
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
Wu, Shanchao; et al, ChemMedChem, 2014, 9(12), 2639-2646

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Liang, Shuang; et al, Journal of Medical Colleges of PLA, 2004, 19(3), 142-145

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium carbonate
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Liang, Shuang; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(2), 71-75

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Cetrimide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ;  1 h, 0 °C
Reference
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heravi, Majid M.; et al, Heterocyclic Communications, 2005, 11(1), 19-22

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Cetrimide Solvents: Toluene ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 Solvents: Ethyl acetate ;  1 h, 0 °C
Reference
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Aluminum chloride
1.2 Reagents: Sodium bicarbonate
1.3 -
1.4 -
Reference
Synthesis and antifungal activity of triazole derivatives
Hu, Xiaoyan; et al, Huaxue Yanjiu Yu Yingyong, 2010, 22(12), 1573-1577

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, 60 °C
1.2 1.5 h, 0 °C
Reference
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Zhang, Zhiqiang; et al, Yaoxue Fuwu Yu Yanjiu, 2016, 16(2), 94-97

Synthetic Circuit 28

Reaction Conditions
1.1 Solvents: Toluene
Reference
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Blokhina, Svetlana V.; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

Synthetic Circuit 29

Reaction Conditions
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ;  rt → 0 °C
2.3 Solvents: Acetonitrile ;  0 - 5 °C
Reference
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dichloromethane ;  15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Toluene ;  3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Reference
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Zhu, Panhu; et al, Journal of Medicinal Chemistry, 2023, 66(11), 7497-7515

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Synthetic Circuit 32

Reaction Conditions
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ;  3 h, 60 °C
3.2 1 h, 0 °C
Reference
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

Synthetic Circuit 33

Reaction Conditions
1.1 Solvents: Isopropanol ;  12 h, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ;  rt → 0 °C
3.3 Solvents: Acetonitrile ;  0 - 5 °C
Reference
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
1.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Circuit 35

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Circuit 36

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ;  cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Reference
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Synthetic Circuit 37

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Circuit 38

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Circuit 39

Reaction Conditions
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ;  cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ;  cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Reference
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Synthetic Circuit 40

Reaction Conditions
1.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Circuit 41

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 - 30 min, rt
1.2 Solvents: Water ;  3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ;  3 h, reflux
2.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Circuit 42

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

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